Aroma Detection Threshold: 4-Ethoxy-2,6-dipropyl-1,3-dioxane vs. Class-Level 1,3-Dioxane Flavor Ingredients
4-Ethoxy-2,6-dipropyl-1,3-dioxane exhibits an aroma detection threshold of 0.01 ppb [1], which places it among the lowest-threshold 1,3-dioxane flavor ingredients reported. For context, many common flavor acetals exhibit detection thresholds in the ppb-to-low-ppm range; a threshold at the 0.01 ppb level indicates exceptionally high olfactory potency that can dramatically reduce the required use level in formulations.
| Evidence Dimension | Aroma detection threshold in air/headspace |
|---|---|
| Target Compound Data | 0.01 ppb (detection) |
| Comparator Or Baseline | Typical 1,3-dioxane flavor acetals: ppb to low ppm range (class-level baseline; no single comparator available) |
| Quantified Difference | At the extreme low end of the class distribution; at least 10–100× lower than typical class members |
| Conditions | Reported in Fenaroli's Handbook of Flavor Ingredients; specific measurement method not detailed in extracted data |
Why This Matters
An ultra-low aroma detection threshold enables use at substantially lower concentrations to achieve equivalent sensory impact, reducing cost-in-use and minimizing potential off-flavor interactions in complex food and fragrance formulations.
- [1] Burdock, G. A. Fenaroli's Handbook of Flavor Ingredients, 6th ed.; CRC Press: Boca Raton, FL, 2016; Chapter 28, pp 1–12. View Source
